molecular formula C7H7BrN2O B1404326 2-(Bromomethyl)pyridine-3-carboxamide CAS No. 1823943-19-6

2-(Bromomethyl)pyridine-3-carboxamide

Cat. No.: B1404326
CAS No.: 1823943-19-6
M. Wt: 215.05 g/mol
InChI Key: LQVLPOWIFAVDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group attached to the second position of the pyridine ring and a carboxamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)pyridine-3-carboxamide typically involves the bromination of 2-methylpyridine-3-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.

    Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridine-3-carboxamide derivatives with amine groups.

Scientific Research Applications

2-(Bromomethyl)pyridine-3-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and catalysts.

    Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.

    Chemical Synthesis: The compound is employed in various organic synthesis reactions to create complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can alter the function of the target, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine-3-carboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Methyl)pyridine-3-carboxamide: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

    2-(Bromomethyl)pyridine-4-carboxamide: The carboxamide group is positioned at the fourth position of the pyridine ring.

Uniqueness

2-(Bromomethyl)pyridine-3-carboxamide is unique due to the presence of both a bromomethyl and a carboxamide group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVLPOWIFAVDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)pyridine-3-carboxamide
Reactant of Route 3
2-(Bromomethyl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)pyridine-3-carboxamide
Reactant of Route 5
2-(Bromomethyl)pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.